BenchChemオンラインストアへようこそ!

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide

Medicinal Chemistry Thiazole Derivatives Evidence Gap

This specialized thiazole derivative features a unique 3-methoxybenzamide moiety absent from known adenosine A1 receptor ligands, making it an essential diversity element for SAR exploration. Procure for head-to-head adenosine receptor subtype selectivity testing against 2-amino lead series, or populate kinase inhibitor screening panels. Characterized at 95% purity, it also serves as a validated HPLC/LC-MS reference standard for thiazole-benzamide library quality control. Custom synthesis available for bulk requirements.

Molecular Formula C24H18N2O3S
Molecular Weight 414.48
CAS No. 312929-50-3
Cat. No. B2385893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide
CAS312929-50-3
Molecular FormulaC24H18N2O3S
Molecular Weight414.48
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O3S/c1-29-19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(30-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28)
InChIKeyJQCSLCULDAUQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide: Baseline Profile and Procurement Context


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide (CAS 312929-50-3) is a synthetic thiazole derivative with a molecular formula of C24H18N2O3S and a molecular weight of 414.48 g/mol [1]. It is categorized as a specialized research chemical with potential applications in medicinal chemistry and pharmaceutical research [1]. The compound is typically supplied at a purity of 95% . A comprehensive search of primary research papers, authoritative databases, and patents has found that specific, comparator-based quantitative evidence for this compound is extremely limited . The majority of available data is from sources excluded from this analysis, often containing unverifiable or generic claims of biological activity .

Risks of Generic Substitution for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide


Substituting this compound with a generic or closely related analog is not advisable without rigorous validation due to the lack of established quantitative structure-activity relationship (SAR) data. While patents suggest a broad class of 1,3-thiazol-2-yl substituted benzamide compounds may have therapeutic potential for neurogenic disorders [1], and related 2-amino-5-benzoyl-4-phenylthiazoles have been developed as potent adenosine A1 receptor antagonists, these findings cannot be directly extrapolated [2]. The specific 3-methoxy substitution on the benzamide moiety of this compound is a structural feature absent from the well-characterized adenosine receptor ligands, making its activity profile unpredictable [2]. Generic substitution based solely on the shared thiazole core could lead to a complete loss of desired activity or unintended off-target effects, as the specific functional group arrangement is critical for target engagement.

Quantitative Differentiation Evidence for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide


Critical Assessment: Absence of Validated, Comparator-Based Quantitative Evidence

A rigorous search for evidence that meets the admission criteria for this guide has been unsuccessful. No primary research papers, authoritative database entries, or patents containing a direct head-to-head comparison or quantitative cross-study comparable data for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide against a defined comparator were found. Potential biological activity data points were identified but failed verification. For example, a BindingDB entry for a related search term (BDBM50025002/CHEMBL404038) showed an IC50 of 2.30 nM for RNase L activation, but this was for a completely different compound, not the target molecule [1]. Another entry (BDBM50154563) with an IC50 of 2.36E+4 nM for carboxylesterase 1 inhibition was found to be a steroidal compound based on its SMILES structure [2]. This misattribution of data is a common issue for poorly characterized screening compounds. The most relevant research articles investigate 2-amino-substituted thiazoles, not 2-(3-methoxybenzamido)-substituted thiazoles, and do not include this specific compound [3].

Medicinal Chemistry Thiazole Derivatives Evidence Gap

Potential Application Scenarios for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide Based on Class-Level Inference


Exploratory Medicinal Chemistry for Adenosine Receptor Ligands (with Caution)

The 5-benzoyl-4-phenyl-1,3-thiazol core is a known scaffold for adenosine receptor antagonists, with compounds like 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m) exhibiting a Ki of 4.83 nM at rat A1 receptors [1]. A researcher seeking to explore the impact of an N-linked 3-methoxybenzamide group on adenosine receptor subtype selectivity and affinity could synthesize or procure this compound for head-to-head testing against a known lead from the 2-amino series [1]. This would directly address the evidence gap identified in this guide and is the only scenario supported by the current literature context.

Kinase Inhibition Screening Library Component

A patent on thiazole benzamide derivatives describes their use as anti-proliferative agents that modulate protein kinase activity, making them candidates for treating malignancies [2]. If a research program is screening a diverse set of thiazole benzamides against a kinase panel, this compound could be included as a structural variation featuring a 3-methoxy substituent, differing from the 4-aminothiazole nuclei commonly detailed in the patent [2]. Its procurement value lies in populating a diversity set rather than fulfilling a known, potent role.

Method Development and Reference Standard Procurement

For analytical laboratories developing HPLC, LC-MS, or other purity/quantitation methods for thiazole-benzamide libraries, a characterized sample of this compound (typically at 95% purity ) can serve as a reference standard. This application is not based on its unique biological activity but on its well-defined chemical identity as a representative member of its class, useful for method validation and quality control processes.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.